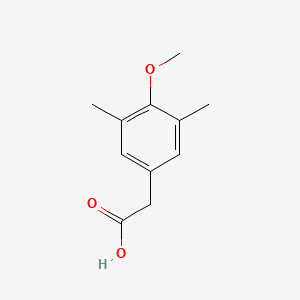

(4-Methoxy-3,5-dimethylphenyl)acetic acid

Description

Contextualization within the Arylacetic Acid Class of Organic Compounds

Arylacetic acids are a class of organic compounds characterized by a carboxylic acid functional group attached to an aryl group (an aromatic ring). prezi.com This structural motif is the foundation for a wide range of molecules with significant applications, particularly in the pharmaceutical industry. prezi.com Many well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as Diclofenac, are derivatives of arylacetic acid and function by inhibiting prostaglandin (B15479496) synthesis. pharmacy180.comnih.gov

(4-Methoxy-3,5-dimethylphenyl)acetic acid is a specific member of this class. Its core structure consists of an acetic acid moiety linked to a benzene (B151609) ring. What distinguishes it are the substituents on this ring: a methoxy (B1213986) group (-OCH3) at the 4-position and two methyl groups (-CH3) at the 3- and 5-positions. This particular substitution pattern influences the molecule's chemical reactivity and physical properties, setting it apart from simpler compounds like phenylacetic acid or 4-methoxyphenylacetic acid.

Significance as a Synthetic Precursor and Advanced Building Block in Organic Synthesis

The primary significance of this compound lies in its role as a synthetic precursor. Its structure contains a reactive carboxylic acid group that can readily undergo various chemical transformations, such as conversion to amides, esters, or other derivatives. A key application of this compound is as an intermediate in the synthesis of substituted phenylamides and phenylureas. google.com In one documented synthetic pathway, this compound is used to create molecules that are investigated as potential ligands for the vanilloid receptor 1 (TRPV1), a target for novel pain therapies. google.com The 4-methoxy-3,5-dimethylphenyl portion of the molecule is a specific structural component that is carried through the synthesis to become part of the final, more complex active ingredient.

Overview of Current Research Trajectories and Future Perspectives

Current research involving this compound is primarily focused on its application in medicinal chemistry and drug discovery. The most prominent research trajectory is its use as a key intermediate in the development of new therapeutic agents. google.com Specifically, it has been employed in the synthesis of compounds designed to interact with the vanilloid receptor (TRPV1), which plays a crucial role in the sensation of pain. google.com This line of research aims to produce new analgesics for treating various pain conditions, including neuropathic pain. google.com

The future perspectives for this compound are intrinsically linked to its utility as an advanced building block. As researchers seek to create new molecules with tailored properties for pharmaceuticals or materials science, the demand for unique and specifically functionalized precursors will continue. hilarispublisher.comhilarispublisher.com The future may see this compound utilized in the synthesis of a broader range of biologically active molecules where the 4-methoxy-3,5-dimethylphenyl group is identified as a key pharmacophore. Furthermore, the development of novel synthetic methodologies could expand the range of chemical reactions in which this building block can be effectively used, opening up new avenues for the creation of innovative chemical entities.

Properties

IUPAC Name |

2-(4-methoxy-3,5-dimethylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-9(6-10(12)13)5-8(2)11(7)14-3/h4-5H,6H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFCUVPXQKJUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of (4-Methoxy-3,5-dimethylphenyl)acetic acid

The construction of the this compound molecule can be approached through multi-step sequences starting from simpler, commercially available aromatic compounds. Key strategies involve the regioselective introduction of substituents onto a pre-existing benzene (B151609) ring, followed by the elaboration of the acetic acid side chain.

Multi-Step Synthesis from Readily Available Precursors

A logical and efficient pathway to synthesize this compound begins with 3,5-dimethylphenol. This route involves the protection of the phenolic hydroxyl group, followed by regioselective introduction of a two-carbon fragment, which is then converted into the desired carboxylic acid moiety.

The initial step is the methylation of 3,5-dimethylphenol to form 3,5-dimethylanisole. This etherification protects the hydroxyl group and provides the required methoxy (B1213986) substituent. Subsequently, a Friedel-Crafts acylation reaction can be employed to introduce an acetyl group onto the aromatic ring. The methoxy group and the two methyl groups are all ortho-para directing activators. The position para to the strongly activating methoxy group (C4) is the most sterically accessible and electronically favored site for electrophilic substitution, leading to the formation of 1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one as the major product.

The final key transformation is the conversion of the acetyl group into the acetic acid side chain. The Willgerodt-Kindler reaction is a well-established method for this purpose. It involves reacting the aryl ketone with sulfur and a secondary amine, such as morpholine, to form a thiomorpholide intermediate, which is then hydrolyzed under basic conditions to yield the target phenylacetic acid.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 3,5-Dimethylphenol | Dimethyl sulfate (DMS), NaOH, H₂O | 3,5-Dimethylanisole |

| 2 | 3,5-Dimethylanisole | Acetyl chloride (CH₃COCl), AlCl₃ (Lewis acid catalyst), Dichloromethane (DCM) | 1-(4-Methoxy-3,5-dimethylphenyl)ethan-1-one |

| 3 | 1-(4-Methoxy-3,5-dimethylphenyl)ethan-1-one | Sulfur (S₈), Morpholine, Heat; then aq. NaOH, Heat | This compound |

Regioselective Functionalization Approaches

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic and steric effects of the existing substituents. In the case of a precursor like 3,5-dimethylanisole, the directing effects of the methoxy and methyl groups are synergistic, strongly favoring substitution at the C4 position.

Electronic Effects: The methoxy group is a powerful activating group due to the resonance donation of its lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate with positive charge at the ortho and para positions. The two methyl groups are also activating, albeit weaker, through an inductive effect.

Steric Effects: Substitution at the C2 and C6 positions (ortho to the methoxy group) is sterically hindered by the adjacent methyl groups. The C4 position (para to the methoxy group) is significantly more accessible to incoming electrophiles.

Therefore, reactions such as Friedel-Crafts acylation, nitration, or halogenation on 3,5-dimethylanisole are expected to yield the 4-substituted product with high regioselectivity. This inherent selectivity is a cornerstone of designing an efficient synthesis for this compound.

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups. These transformations are fundamental in organic synthesis for creating derivatives with different physical, chemical, and biological properties. The presence of two ortho methyl groups may impart some steric hindrance, potentially influencing reaction rates and requiring specific reagents designed for hindered substrates.

Esterification and Amidation Reactions

Esterification and amidation are two of the most common reactions of carboxylic acids, leading to the formation of esters and amides, respectively.

Esterification: The conversion to esters can be achieved through several methods. Standard Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. For sterically hindered carboxylic acids, where Fischer esterification might be slow, alternative methods are often preferred. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is particularly effective for coupling hindered acids and alcohols under mild conditions.

Amidation: The formation of amides typically requires activation of the carboxylic acid. A common laboratory method involves converting the acid to a more reactive acyl chloride, which then readily reacts with an amine. Alternatively, direct amidation can be accomplished using peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which generate a highly reactive activated ester in situ.

Table 2: Representative Esterification and Amidation Reactions

| Reaction | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| Esterification | This compound, Methanol | H₂SO₄ (catalyst), Reflux | Methyl (4-methoxy-3,5-dimethylphenyl)acetate |

| Amidation | This compound, Ammonia | 1. SOCl₂ 2. Excess NH₃ | 2-(4-Methoxy-3,5-dimethylphenyl)acetamide |

Reduction and Oxidation Transformations

The carboxylic acid group can undergo both reduction to an alcohol and, under forcing conditions, the entire side chain can be susceptible to oxidative cleavage.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-methoxy-3,5-dimethylphenyl)ethanol. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, typically used in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is another effective reagent that can selectively reduce carboxylic acids.

Oxidation: While the carboxylic acid functional group is already in a high oxidation state, the benzylic position of the acetic acid side chain is susceptible to oxidation. Under harsh oxidative conditions, such as treatment with hot, concentrated potassium permanganate (KMnO₄), the entire acetic acid side chain can be cleaved to yield 4-methoxy-3,5-dimethylbenzoic acid. This reaction proceeds via oxidation at the benzylic carbon.

Table 3: Representative Reduction and Oxidation Transformations

| Reaction | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| Reduction | This compound | 1. LiAlH₄, THF 2. H₃O⁺ workup | 2-(4-Methoxy-3,5-dimethylphenyl)ethanol |

| Oxidation | This compound | KMnO₄, NaOH, H₂O, Heat; then H₃O⁺ | 4-Methoxy-3,5-dimethylbenzoic acid |

Formation of Acid Halides and Anhydrides

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates for the synthesis of esters, amides, and other acyl compounds.

Formation of Acid Halides: this compound can be converted to its corresponding acid chloride, (4-methoxy-3,5-dimethylphenyl)acetyl chloride, by treatment with thionyl chloride (SOCl₂). This reaction is efficient, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gases, which simplifies purification. Oxalyl chloride ((COCl)₂) is another common reagent for this transformation.

Formation of Acid Anhydrides: Symmetrical anhydrides can be prepared from carboxylic acids. A common method involves reacting the acid chloride with the sodium salt (carboxylate) of the parent carboxylic acid. Alternatively, direct dehydration of two carboxylic acid molecules can be achieved using strong dehydrating agents like phosphorus pentoxide (P₂O₅) at elevated temperatures, though this method is less common for non-cyclic anhydrides.

Table 4: Formation of Acid Halides and Anhydrides

| Reaction | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| Acid Chloride Formation | This compound | Thionyl chloride (SOCl₂), Heat | (4-Methoxy-3,5-dimethylphenyl)acetyl chloride |

| Anhydride Formation | (4-Methoxy-3,5-dimethylphenyl)acetyl chloride, Sodium (4-methoxy-3,5-dimethylphenyl)acetate | Anhydrous solvent | (4-Methoxy-3,5-dimethylphenyl)acetic anhydride |

Aromatic Ring Functionalization and Derivatization Strategies

The electron-rich nature of the phenyl ring, endowed by the methoxy and dimethyl substituents, makes it a prime candidate for various functionalization reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for introducing new functional groups onto the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on the (4-Methoxy-3,5-dimethylphenyl) moiety is governed by the directing effects of the existing substituents. The methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Similarly, the two methyl groups are also activating, ortho, para-directing substituents. libretexts.org

In this specific substitution pattern, the para position relative to the methoxy group is occupied by the acetic acid side chain's point of attachment. The positions ortho to the methoxy group (C2 and C6) are the only available sites for substitution. These positions are also ortho to one methyl group and meta to the other. The cumulative effect of these groups strongly activates the C2 and C6 positions for electrophilic attack.

Common electrophilic aromatic substitution reactions applicable to this moiety include:

Halogenation: Introduction of bromine or chlorine, typically using Br₂ or Cl₂ with a Lewis acid catalyst, would readily occur at the C2/C6 positions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would yield the corresponding nitro-derivative, with the nitro group at the C2/C6 position.

Friedel-Crafts Reactions: Acylation and alkylation reactions, catalyzed by strong Lewis acids like aluminum trichloride, can introduce acyl and alkyl groups. umkc.eduvanderbilt.edu However, steric hindrance from the adjacent methyl groups might influence the feasibility and yield of these reactions, particularly with bulky electrophiles. youtube.com

Table 1: Directing Effects of Substituents on the (4-Methoxy-3,5-dimethylphenyl) Moiety

| Substituent | Position | Activating/Deactivating | Directing Effect | Target Positions for SEAr |

| -OCH₃ | C4 | Strongly Activating | ortho, para | C2, C6 |

| -CH₃ | C3 | Activating | ortho, para | C2, C4 |

| -CH₃ | C5 | Activating | ortho, para | C4, C6 |

| Combined Effect | Strongly Activating | C2, C6 |

Directed ortho metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic substitution for functionalizing aromatic rings. wikipedia.org This reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The methoxy group is a canonical example of an effective DMG. harvard.edunih.gov

In the (4-Methoxy-3,5-dimethylphenyl) moiety, the methoxy group can direct lithiation to the C2 and C6 positions. The reaction typically involves treating the substrate with an alkyllithium base, such as n-butyllithium, often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) to enhance reaction rates and yields. uoc.gr The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce diverse functionalities.

Reaction Scheme:

Coordination of the organolithium reagent to the oxygen of the methoxy group.

Deprotonation of an ortho proton (at C2 or C6) to form a stabilized aryllithium species.

Quenching of the aryllithium with an electrophile (E+), leading to the C2/C6-substituted product.

This methodology provides access to a range of derivatives that are often difficult to synthesize via traditional SEAr reactions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions for aromatic extension, the this compound core must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. This can be achieved through methods described in section 2.3.1 (e.g., halogenation).

Once the halogenated derivative, for instance, (2-Bromo-4-methoxy-3,5-dimethylphenyl)acetic acid, is prepared, it can serve as a substrate in various cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions offer a modular approach to significantly increase the complexity of the aromatic core, allowing for the synthesis of biaryls and other extended π-systems.

Transformations of the Alkyl Chain and Alpha-Carbon Functionality

The acetic acid side chain provides a second major site for synthetic modification, particularly at the α-carbon. Functionalization at this position often proceeds via the formation of an enolate or related intermediate. The generation of a dienolate by double deprotonation of the carboxylic acid can be achieved using strong bases like lithium diisopropylamide (LDA). acs.org

This nucleophilic α-carbon can then react with various electrophiles:

Alkylation: Introduction of alkyl groups using alkyl halides.

Arylation: Palladium-catalyzed α-arylation has emerged as a powerful method for coupling aryl acetic acids with aryl halides, creating diaryl acetic acid derivatives. acs.orgorganic-chemistry.org

Hydroxylation: Reaction with electrophilic oxygen sources to introduce a hydroxyl group.

Furthermore, the carboxylic acid itself can be transformed. Oxidative decarboxylation represents a pathway to convert arylacetic acids into the corresponding aryl aldehydes or ketones, offering a route to different classes of compounds. chemrevlett.com

Table 2: Examples of Alpha-Carbon Functionalization Reactions

| Reaction Type | Reagents | Product Type |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkyl-(4-methoxy-3,5-dimethylphenyl)acetic acid |

| α-Arylation | Aryl Halide (Ar-X), Pd Catalyst, Base | α-Aryl-(4-methoxy-3,5-dimethylphenyl)acetic acid |

| Oxidative Decarboxylation | Oxidizing Agent (e.g., K₂S₂O₈) | 4-Methoxy-3,5-dimethylbenzaldehyde |

Chemo-, Regio-, and Stereoselective Synthesis of Advanced Intermediates

The synthesis of complex molecules derived from this compound requires precise control over selectivity.

Chemoselectivity: Given the multiple reactive sites (aromatic ring, carboxylic acid, α-carbon), reactions must be chosen carefully to target only the desired functionality. For example, using directed metalation allows for functionalization of the ring without affecting the carboxylic acid, whereas enolate chemistry specifically targets the α-carbon.

Regioselectivity: As discussed, the substitution pattern on the aromatic ring provides strong regiocontrol in both electrophilic substitution and directed metalation, favoring reaction at the C2 and C6 positions.

Stereoselectivity: The introduction of a new substituent at the α-carbon can create a stereocenter, necessitating stereoselective methods to control the three-dimensional arrangement of the resulting molecule.

When functionalization of the α-carbon creates a chiral center, controlling the enantiomeric outcome is crucial, particularly for applications in medicinal chemistry and materials science. Enantioselective synthesis of α-substituted aryl acetic acids can be achieved through several strategies. researchgate.net

Catalytic asymmetric methods are highly desirable. These can involve the enantioselective alkylation or arylation of the α-carbon enolate using a chiral catalyst. researchgate.net Such catalysts, often based on transition metals complexed with chiral ligands, create a chiral environment that favors the formation of one enantiomer over the other. The development of efficient reaction cascades that provide products in high yields and with high levels of asymmetric induction through cooperative catalysis is a key area of modern organic synthesis. researchgate.net

These advanced synthetic strategies enable the transformation of this compound from a simple building block into a diverse array of complex, high-value chemical entities with precise control over their molecular architecture.

Mechanistic Elucidation of Key Chemical Transformations

The synthesis of this compound can be approached through several synthetic methodologies. Understanding the underlying mechanisms of the key chemical transformations is crucial for optimizing reaction conditions and maximizing yields. This section delves into the mechanistic details of plausible synthetic routes, focusing on the investigation of reaction intermediates, transition states, kinetic and thermodynamic aspects, and the application of isotopic labeling studies for pathway confirmation.

Two primary retrosynthetic disconnections for this compound suggest two main synthetic strategies:

Friedel-Crafts Acylation/Alkylation Approach : This involves the introduction of a two-carbon chain onto the 3,5-dimethylanisole precursor. A common method is the Friedel-Crafts acylation followed by reduction, or direct Friedel-Crafts alkylation with a suitable two-carbon electrophile.

Willgerodt-Kindler Reaction : This pathway starts from a suitable acetophenone precursor, namely 1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one, and involves a rearrangement and oxidation process to furnish the target acetic acid derivative.

The following subsections will explore the mechanistic intricacies of these key transformations.

Investigation of Reaction Intermediates and Transition States

Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation of 3,5-dimethylanisole with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃) is a probable first step in one synthetic route. The mechanism proceeds through several key intermediates and transition states.

Formation of the Acylium Ion : The reaction is initiated by the interaction of the Lewis acid with the acylating agent. For instance, with acetyl chloride, the aluminum chloride coordinates to the chlorine atom, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺). This species is stabilized by resonance.

Intermediate: Acylium Ion-Lewis Acid Complex

Electrophilic Aromatic Substitution (EAS) : The electron-rich aromatic ring of 3,5-dimethylanisole acts as a nucleophile and attacks the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The methoxy group and the two methyl groups are ortho, para-directing and activating. The position of acylation is directed to the carbon atom ortho to the methoxy group and meta to the two methyl groups (the C4 position), which is sterically accessible and electronically activated.

Intermediate: Arenium Ion (Sigma Complex) The attack at the C4 position leads to a sigma complex where the positive charge is delocalized over the ring and stabilized by the methoxy and methyl groups.

Transition State of the Rate-Determining Step : The formation of the arenium ion is the rate-determining step of the reaction. The transition state for this step involves the partial formation of the new carbon-carbon bond between the aromatic ring and the acylium ion, with a corresponding partial loss of aromaticity.

Deprotonation and Rearomatization : In the final step, a weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring and yielding the 4-acetyl-2,6-dimethylanisole intermediate.

Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction of 1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one with sulfur and a secondary amine (e.g., morpholine) provides a direct route to the corresponding thioamide, which can then be hydrolyzed to the target acetic acid. The mechanism is complex and involves several proposed intermediates wikipedia.org.

Enamine Formation : The ketone first reacts with the secondary amine to form an enamine intermediate.

Reaction with Sulfur : The enamine, being nucleophilic at the α-carbon, attacks the electrophilic sulfur.

Rearrangement : A series of complex rearrangement steps occur, which are not fully elucidated but are thought to involve the migration of the carbonyl group (as a thioamide) to the terminal methyl group. A proposed mechanism involves the formation of an aziridine intermediate followed by tautomerization to the thioacetamide wikipedia.org.

Thioamide Intermediate : The key isolable intermediate from the Willgerodt-Kindler reaction is the N,N-disubstituted thioamide, in this case, 2-(4-methoxy-3,5-dimethylphenyl)-1-morpholinoethanethione.

Hydrolysis : The final step is the hydrolysis of the thioamide, typically under acidic or basic conditions, to yield this compound.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Friedel-Crafts Acylation: Kinetic vs. Thermodynamic Control

In the Friedel-Crafts acylation of 3,5-dimethylanisole, the position of the incoming acyl group is a critical consideration. The reaction is generally considered to be under kinetic control, meaning the product distribution is determined by the relative rates of competing reaction pathways researchgate.netopenstax.orgwikipedia.orgyoutube.comlibretexts.org.

Kinetic Product : The formation of the arenium ion is the rate-determining step. The stability of the transition state leading to the various possible arenium ions will determine the major product under kinetic control. For 3,5-dimethylanisole, the methoxy group is a powerful ortho, para-director, while the methyl groups are also ortho, para-directing. The most activated and sterically accessible position is the C4 position (ortho to the methoxy group). Therefore, the kinetically favored product is 1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one.

Thermodynamic Product : Friedel-Crafts acylations are generally irreversible because the ketone product forms a stable complex with the Lewis acid, effectively deactivating the ring towards further reaction or reversal libretexts.org. This prevents equilibration to a more thermodynamically stable isomer. Thus, the kinetically formed product is typically the isolated product.

The table below summarizes the expected directing effects and the likely outcome of the Friedel-Crafts acylation of 3,5-dimethylanisole.

Table 1: Regiochemical Considerations in the Friedel-Crafts Acylation of 3,5-Dimethylanisole

| Position of Attack | Directing Groups Favoring Attack | Steric Hindrance | Expected Product under Kinetic Control |

|---|---|---|---|

| C2/C6 | Ortho to Methoxy, Ortho to one Methyl, Para to one Methyl | Moderate | Minor or not observed |

| C4 | Ortho to Methoxy, Meta to both Methyls | Low | Major Product |

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is typically carried out at high temperatures, suggesting a high activation energy barrier for the rearrangement process. The reaction is essentially irreversible under the typical reaction conditions. The thermodynamic stability of the final thioamide product drives the reaction to completion.

Isotopic Labeling Studies for Pathway Confirmation

Confirming the Friedel-Crafts Acylation Mechanism

¹⁸O-Labeling of the Acylating Agent : Using ¹⁸O-labeled acetyl chloride (CH₃C¹⁸OCl) in the Friedel-Crafts acylation of 3,5-dimethylanisole would result in the incorporation of the ¹⁸O label into the carbonyl group of the resulting acetophenone intermediate. This would confirm that the acetyl group is transferred intact from the acylating agent to the aromatic ring. Subsequent reduction and oxidation steps would lead to this compound with the ¹⁸O label in one of the carboxylic acid oxygens.

Deuterium Labeling of the Aromatic Ring : Performing the acylation on a deuterated analog, such as 3,5-dimethylanisole-d₅, could provide insights into the kinetic isotope effect of the reaction. A primary kinetic isotope effect (a slower reaction rate for the deuterated substrate) would be expected if the C-H (or C-D) bond cleavage during the rearomatization step is part of the rate-determining step. However, for most electrophilic aromatic substitutions, the formation of the arenium ion is rate-determining, and a significant primary kinetic isotope effect is not observed.

Elucidating the Willgerodt-Kindler Reaction Mechanism

The mechanism of the Willgerodt-Kindler reaction is complex, and isotopic labeling could provide significant insights.

¹³C-Labeling of the Acetophenone : Starting with 1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one labeled with ¹³C at the carbonyl carbon (C=O) or the methyl carbon (CH₃) would allow for the tracing of these carbons in the final product.

If the carbonyl carbon is labeled (Ar-¹³C(=O)-CH₃), the label is expected to remain at the benzylic carbon of the final acetic acid product (Ar-¹³CH₂-COOH).

If the methyl carbon is labeled (Ar-C(=O)-¹³CH₃), the label is expected to be found at the carboxylic acid carbon of the final product (Ar-CH₂-¹³COOH). This would provide strong evidence for the migration of the functional group to the terminal methyl group.

The table below outlines potential isotopic labeling experiments and their expected outcomes for confirming the reaction pathways.

Table 2: Proposed Isotopic Labeling Studies for Mechanistic Confirmation

| Reaction Pathway | Labeled Substrate | Expected Position of Label in Product | Mechanistic Insight |

|---|---|---|---|

| Friedel-Crafts Acylation | CH₃C¹⁸OCl | Carbonyl oxygen of the intermediate ketone | Confirms intact transfer of the acyl group. |

| Willgerodt-Kindler | Ar-C(=O)-¹³CH₃ | Carboxylic acid carbon of the final product | Confirms the rearrangement of the carbon skeleton. |

| Willgerodt-Kindler | Ar-¹³C(=O)-CH₃ | Benzylic carbon of the final product | Traces the original carbonyl carbon. |

These proposed studies, based on established principles of isotopic labeling, would provide definitive evidence for the mechanistic pathways involved in the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (4-Methoxy-3,5-dimethylphenyl)acetic acid. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms can be elucidated.

Proton (¹H) NMR Spectroscopy: Chemical Shifts, Coupling Constants, and Multiplicity Analysis

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, distinct signals would be expected for the aromatic protons, the methylene protons of the acetic acid group, the methoxy (B1213986) protons, and the methyl protons on the aromatic ring.

Aromatic Protons (H-2, H-6): Due to the symmetrical nature of the phenyl ring, the two aromatic protons are chemically equivalent. They would appear as a single signal, a singlet, as there are no adjacent protons to cause spin-spin coupling. Their chemical shift is influenced by the electron-donating methoxy group and methyl groups, and would be expected in the range of 6.8-7.0 ppm.

Methylene Protons (-CH₂-): The two protons of the methylene group in the acetic acid side chain are chemically equivalent and would appear as a singlet. This signal would be expected to appear in the region of 3.5-3.7 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and would present as a sharp singlet, typically found around 3.8 ppm.

Aromatic Methyl Protons (-CH₃): The six protons of the two methyl groups on the phenyl ring are chemically equivalent due to the molecule's symmetry. This would result in a single, sharp singlet in the spectrum, expected around 2.2-2.3 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is exchangeable and often appears as a broad singlet. Its chemical shift is highly variable and depends on factors like solvent and concentration, but it typically resonates far downfield, often between 10.0 and 12.0 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| Aromatic (H-2, H-6) | 6.8 - 7.0 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Methylene (-CH₂) | 3.5 - 3.7 | Singlet | 2H |

Carbon-13 (¹³C) NMR Spectroscopy: Chemical Shifts and Quaternary Carbon Identification

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Due to the symmetry of this compound, several carbon signals would be equivalent.

Carboxylic Carbon (-COOH): This carbon is highly deshielded and would appear at the downfield end of the spectrum, typically in the 175-180 ppm range.

Aromatic Carbons:

C-1: The quaternary carbon to which the acetic acid group is attached would be found around 128-130 ppm.

C-2 and C-6: These two equivalent methine carbons would resonate at approximately 130-132 ppm.

C-3 and C-5: These quaternary carbons, bonded to the methyl groups, would be shifted downfield due to substitution, appearing around 135-138 ppm.

C-4: The quaternary carbon attached to the methoxy group would be significantly deshielded, with an expected chemical shift in the 158-160 ppm range.

Methylene Carbon (-CH₂-): The carbon of the methylene group would appear in the aliphatic region, around 40-45 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around 55-60 ppm.

Aromatic Methyl Carbons (-CH₃): The two equivalent methyl carbons attached to the ring would have a chemical shift in the range of 18-22 ppm.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Type |

|---|---|---|

| -COOH | 175 - 180 | Quaternary |

| C-4 | 158 - 160 | Quaternary |

| C-3, C-5 | 135 - 138 | Quaternary |

| C-2, C-6 | 130 - 132 | Methine (CH) |

| C-1 | 128 - 130 | Quaternary |

| -OCH₃ | 55 - 60 | Methyl (CH₃) |

| -CH₂- | 40 - 45 | Methylene (CH₂) |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would show no cross-peaks, as no protons are coupled to each other, confirming the singlet nature of all signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would show correlations between the aromatic protons (~6.9 ppm) and their attached carbons (C-2/C-6, ~131 ppm), the methylene protons (~3.6 ppm) and the methylene carbon (~42 ppm), the methoxy protons (~3.8 ppm) and the methoxy carbon (~58 ppm), and the aromatic methyl protons (~2.2 ppm) and their corresponding carbons (~20 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key correlations would include:

The methylene protons (~3.6 ppm) showing correlations to the C-1 aromatic carbon, the C-2/C-6 aromatic carbons, and the carboxylic carbon.

The aromatic protons (H-2/H-6) showing correlations to the C-1, C-3/C-5, and C-4 carbons.

The methoxy protons (~3.8 ppm) correlating to the C-4 carbon.

The aromatic methyl protons (~2.2 ppm) correlating to the C-2/C-6, C-3/C-5, and C-4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This would show correlations between the methoxy protons and the aromatic methyl protons, as well as between the aromatic methyl protons and the aromatic protons (H-2/H-6), confirming their proximity on the phenyl ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band would be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be seen just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid would be prominent around 1700-1725 cm⁻¹.

C=C Stretches (Aromatic): Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretches: The spectrum would show two distinct C-O stretching bands. The C-O stretch of the carboxylic acid would appear in the 1210-1320 cm⁻¹ range, while the aryl-alkyl ether C-O stretch (from the methoxy group) would be observed around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

Expected IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H stretch | Aromatic | 3000 - 3100 | Medium |

| C-H stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Medium |

| C=O stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C stretch | Aromatic Ring | 1500 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular mass of this compound (C₁₁H₁₄O₃). This allows for the calculation of its exact molecular formula, confirming the elemental composition. The expected exact mass would be approximately 194.0943 g/mol . This precise measurement helps to distinguish the compound from other isomers with the same nominal mass.

Expected Fragmentation Pattern: In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 194. The fragmentation pattern would likely involve characteristic losses:

Loss of -COOH: A significant fragment would be expected at m/z = 149, corresponding to the loss of the carboxyl group (45 Da). This benzylic cation would be relatively stable.

Loss of -CH₂COOH: Cleavage of the bond between the aromatic ring and the methylene group would result in a fragment at m/z = 135, corresponding to the 4-methoxy-3,5-dimethylphenyl cation.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for carboxylic acids, which would lead to a fragment at m/z = 150.

Loss of CH₃: A peak at m/z = 179 ([M-15]⁺) could result from the loss of a methyl radical from either the aromatic ring or the methoxy group.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. In a typical MS/MS experiment for this compound (molar mass: 194.23 g/mol ), the molecule would first be ionized, often by electrospray ionization (ESI) to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

This selected parent ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragment ions are analyzed to piece together the molecule's structure. For this compound, key fragmentation pathways would be expected:

Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the neutral loss of the -COOH group (45 Da) or the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).

Benzylic Cleavage: The bond between the phenyl ring and the acetic acid methylene group is a likely point of cleavage, which would result in a stable benzylic cation.

Cleavage of Methyl and Methoxy Groups: Fragmentation involving the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group or the dimethylated ring could also occur.

Analysis of the masses of these fragments would allow for the unambiguous confirmation of the connectivity of the atoms within the molecule. However, specific experimental MS/MS fragmentation data for this compound is not currently available in published scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The chromophore—the part of the molecule that absorbs light—in this compound is the substituted benzene (B151609) ring.

The benzene ring and its substituents (methoxy and methyl groups) contain π electrons that can be excited to higher energy orbitals. The absorption maxima (λmax) are influenced by the electronic nature of these substituents. The methoxy group (-OCH₃) is an auxochrome with lone pairs of electrons that can be delocalized into the aromatic ring, which typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The two methyl groups (-CH₃) also have a slight electron-donating effect that can further influence the absorption spectrum.

A UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system. The precise λmax values and their molar absorptivities (ε) would provide valuable data on the molecule's electronic structure and conjugation. At present, detailed experimental UV-Vis spectral data for this compound, recorded in various solvents to assess solvatochromic effects, has not been reported in the peer-reviewed literature.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation and configuration in the solid state.

For this compound, a single-crystal X-ray diffraction study would reveal:

Molecular Geometry: The exact bond lengths and angles of the phenyl ring, the acetic acid side chain, and the methoxy and methyl substituents.

Conformation: The orientation of the carboxylic acid group relative to the plane of the aromatic ring.

Intermolecular Interactions: The analysis of the crystal packing would identify non-covalent interactions, such as hydrogen bonding. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, and this technique would confirm the presence and geometry of such interactions.

This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological or material context. Despite the power of this technique, a crystal structure for this compound has not yet been deposited in crystallographic databases or published in scientific journals.

Computational and Theoretical Chemistry Applications

Quantum Chemical Studies on Molecular Geometry and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational flexibility of a molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable arrangement of atoms in a molecule, known as its equilibrium geometry. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), researchers can calculate the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. nih.gov

Once the equilibrium geometry is established, the same level of theory can be used to compute the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure.

Table 1: Hypothetical DFT Calculation Parameters for (4-Methoxy-3,5-dimethylphenyl)acetic acid

| Parameter | Value |

|---|---|

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311+G(d,p) |

| Solvent Model | (Not specified, typically gas phase or with a solvent model like PCM) |

This table represents typical parameters used in DFT calculations for similar organic molecules and is for illustrative purposes only, as specific data for the target compound is unavailable.

Molecules with rotatable bonds, such as the acetic acid side chain in this compound, can exist in multiple spatial arrangements called conformers. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is often achieved by rotating specific dihedral angles and performing geometry optimizations at each step. The results of such an analysis would reveal the preferred orientation of the carboxylic acid group relative to the phenyl ring, which is crucial for understanding its interactions with other molecules.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

Table 2: Illustrative Reactivity Indices based on FMO Theory

| Index | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

This table outlines the definitions and significance of common reactivity indices derived from HOMO and LUMO energies. Specific values for this compound are not available.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential: red typically indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP surface would likely show a negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, and a more positive potential around the acidic hydrogen.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. These donor-acceptor interactions, also known as hyperconjugation, are crucial for understanding molecular stability and the nature of chemical bonds. For instance, in this compound, NBO analysis could reveal interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds.

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

No published studies containing theoretical predictions or their correlation with experimental spectroscopic data for this compound were identified. This includes the following areas:

Computed NMR Chemical Shifts and Coupling Constants

There is currently no available literature detailing the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts or coupling constants for this compound. Such studies would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to predict the magnetic shielding of atomic nuclei within the molecule and, consequently, its NMR spectrum. This information is valuable for confirming the structure of synthesized compounds and for understanding their electronic environment.

Simulated IR and UV-Vis Spectra

Similarly, no research articles presenting simulated Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for this compound could be located. Theoretical IR spectra, obtained through vibrational frequency calculations, are instrumental in assigning experimental absorption bands to specific molecular motions. Simulated UV-Vis spectra, typically calculated using Time-Dependent DFT (TD-DFT), provide insights into the electronic transitions within the molecule and can aid in the interpretation of experimental electronic spectra.

Computational Modeling of Reaction Mechanisms and Energy Profiles

The scientific literature lacks any studies on the computational modeling of reaction mechanisms and energy profiles involving this compound. This indicates that the following specific areas of computational chemistry have not yet been applied to this compound:

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

No computational investigations into the transition states or intrinsic reaction coordinates for reactions involving this compound have been published. Transition state theory and IRC analysis are powerful tools for elucidating the pathways of chemical reactions, identifying the energy barriers to reaction, and understanding the geometry of the transition state.

Solvent Effects on Reaction Energetics

There is no available research that computationally models the influence of solvents on the energetics of reactions with this compound. Such studies are crucial for understanding how the reaction environment can affect reaction rates and equilibria, and they are typically performed using implicit or explicit solvent models in quantum chemical calculations.

Advanced Research on Derivatives and Analogues of 4 Methoxy 3,5 Dimethylphenyl Acetic Acid

Rational Design Principles for Structural Modifications

Rational drug design for a molecule like (4-Methoxy-3,5-dimethylphenyl)acetic acid involves a targeted approach to modify its structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile. This is achieved through a deep understanding of its structure-activity relationships (SAR).

The phenyl ring of this compound is a prime target for systematic modification. The nature, position, and orientation of substituents on this ring can dramatically influence the molecule's interaction with biological targets. jocpr.com Key strategies include:

Positional Isomerism : The existing substituents—one methoxy (B1213986) group and two methyl groups—can be repositioned on the aromatic ring to explore how spatial arrangement affects activity. For instance, shifting the methoxy group from the 4-position to the 2- or 3-position would alter the molecule's electronic distribution and steric profile. Similarly, the methyl groups at the 3- and 5-positions could be moved to other available positions (e.g., 2,4- or 2,6-), potentially leading to different binding conformations.

Substituent Modification : The electronic properties of the ring can be fine-tuned by replacing the existing substituents with others that have different electronic effects. researchgate.net For example, the electron-donating methoxy and methyl groups could be replaced with electron-withdrawing groups like halogens (F, Cl) or a trifluoromethyl group (-CF3). These changes can impact the pKa of the carboxylic acid and the molecule's ability to participate in hydrogen bonding or other non-covalent interactions. jocpr.com

Heteroatom Incorporation : Replacing one or more carbon atoms within the phenyl ring with a heteroatom (such as nitrogen to form a pyridine (B92270) or pyrimidine (B1678525) ring) is a powerful strategy. researchgate.netbohrium.com This modification significantly alters the ring's electronic properties, hydrogen bonding capacity, and metabolic stability. researchgate.net For example, a pyridine ring can act as a hydrogen bond acceptor, introducing a new potential interaction point with a biological target. bohrium.com

A hypothetical exploration of these variations is presented in the table below.

| Modification Strategy | Example Derivative of this compound | Potential Impact |

| Positional Isomerism | (2-Methoxy-3,5-dimethylphenyl)acetic acid | Altered dipole moment and steric hindrance near the acetic acid side chain. |

| Substituent Variation | (4-Chloro-3,5-dimethylphenyl)acetic acid | Increased lipophilicity; introduction of a potential halogen bond donor. |

| Heteroatom Incorporation | (4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid | Introduction of a hydrogen bond acceptor; altered pKa and solubility. |

To efficiently explore the vast number of possible derivatives, combinatorial chemistry offers a powerful approach. wikipedia.org This technique enables the rapid synthesis of a large library of related compounds from a set of common building blocks. nih.gov

For this compound, a combinatorial library could be generated by starting with a core scaffold and introducing diversity at specific points. For example, the carboxylic acid group can be coupled with a diverse set of amines to create a library of amides, or with various alcohols to form an ester library. researchgate.net Solid-phase synthesis is often employed, where the core molecule is attached to a resin bead, and subsequent reactants are added in a stepwise fashion. The "split-and-pool" method allows for the creation of millions of unique compounds in a systematic manner. wikipedia.org

A hypothetical combinatorial synthesis could involve:

Scaffold Synthesis : Preparation of a variety of substituted phenylacetic acids (as explored in 5.1.1).

Library Generation : Reacting each of these acid scaffolds with a library of different chemical building blocks (e.g., 100 different amines).

Screening : The resulting library of compounds is then subjected to high-throughput screening to identify "hits" with the desired biological activity.

This strategy dramatically accelerates the discovery process by systematically and rapidly exploring a wide swath of chemical space. wikipedia.org

Bioisosteric Replacement Strategies in Molecular Design

The carboxylic acid group is a common pharmacophore but can be associated with poor membrane permeability and rapid metabolism. nih.govresearchgate.net Replacing it with a bioisostere can mitigate these issues. nih.gov Classical bioisosteres for the carboxylic acid moiety are functional groups that mimic its acidic nature and ability to act as a hydrogen bond donor and acceptor.

Common examples include:

Tetrazoles : This five-membered heterocyclic ring is one of the most widely used carboxylic acid bioisosteres. Its pKa is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH. drughunter.com

Hydroxamic Acids : These are moderately acidic and are also strong metal chelators.

Acyl Sulfonamides : These groups can also mimic the acidic properties and interaction patterns of carboxylic acids. nih.gov

Isoxazolols : Another heterocyclic option that can present a similar acidic profile. nih.gov

The following table compares key properties of these classical bioisosteres.

| Bioisostere | Typical pKa Range | Key Features |

| Carboxylic Acid | ~4.2 - 4.5 | Planar, acts as H-bond donor/acceptor. drughunter.com |

| Tetrazole | ~4.5 - 4.9 | More lipophilic than carboxylate, delocalized negative charge. drughunter.com |

| Hydroxamic Acid | ~8 - 9 | Less acidic, potential for metal chelation. |

| Acyl Sulfonamide | Varies | Can offer improved metabolic stability. |

The 4-methoxy-3,5-dimethylphenyl group, while providing a structural scaffold, may contribute to poor solubility or unwanted metabolic pathways. Non-classical bioisosteres, which are structurally distinct but produce similar biological effects, can be used to replace this aromatic ring. nih.gov This strategy is often termed "escaping from flatland," as it involves replacing flat aromatic rings with three-dimensional saturated structures. nih.gov

Prominent non-classical bioisosteres for a substituted phenyl ring include:

Bicyclo[1.1.1]pentane (BCP) : A rigid, non-planar scaffold that can mimic the geometry of a para-substituted phenyl ring. It often improves solubility and metabolic stability. nih.gov

Cubane (B1203433) : A highly rigid, cage-like structure that can also act as a phenyl ring mimic. Its unique geometry can lead to novel interactions with a target. nih.gov

Bicyclo[2.2.2]octane (BCO) : This larger bicyclic system provides a different vector and distance between substituent points compared to BCP. nih.gov

Heterocycles : As mentioned in 5.1.1, rings like pyridine, thiophene, or oxazole (B20620) can serve as bioisosteres, altering electronic properties and introducing specific interaction points. nih.gov

| Bioisostere | Key Structural Features | Potential Advantages over Phenyl Ring |

| Bicyclo[1.1.1]pentane (BCP) | Rigid, 3D, linear connection points. nih.gov | Improved solubility, metabolic stability, novel intellectual property. nih.gov |

| Cubane | Highly strained, cage-like, 3D. nih.gov | Unique spatial arrangement of substituents, can improve potency. nih.gov |

| Pyridine | Planar, aromatic, contains a nitrogen atom. | Can act as a hydrogen bond acceptor, modulates pKa. researchgate.net |

Changes in Molecular Architecture : Replacing a planar phenyl ring with a 3D scaffold like BCP or cubane fundamentally alters the molecule's shape. nih.gov This can change the orientation of the acetic acid side chain relative to the rest of the molecule, which may lead to a more favorable or unfavorable binding conformation. The bond angles and distances within these non-classical rings differ significantly from an aromatic system, presenting substituents to the target protein in a completely different manner. nih.gov

Alteration of Interaction Patterns : A carboxylic acid typically forms strong ionic or hydrogen bonds with positively charged residues like arginine or lysine (B10760008) in a binding pocket. hyphadiscovery.com Replacing it with a tetrazole maintains this potential for ionic interaction. drughunter.com However, a neutral bioisostere would rely on different interactions, such as hydrogen bonding or cation-π interactions, to achieve binding. hyphadiscovery.com Similarly, a phenyl ring might engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. jocpr.com A saturated bioisostere like BCP cannot participate in these interactions but may form more favorable hydrophobic (van der Waals) interactions. nih.gov The introduction of a heteroatom, such as nitrogen in a pyridine ring, creates a localized dipole and a hydrogen bond acceptor site, offering a new and specific interaction that was not possible with the original phenyl ring. researchgate.net

Ultimately, the success of any bioisosteric replacement is context-dependent and often requires the synthesis and testing of multiple analogues to identify the optimal substitution. nih.gov

Utilization as a Versatile Building Block in Complex Chemical Synthesis

This compound serves as a valuable starting material and intermediate in the synthesis of a wide array of more complex molecules. Its substituted phenyl ring, combined with the reactive carboxylic acid functional group, allows for its incorporation into diverse molecular frameworks, ranging from heterocyclic systems to potentially larger, more intricate architectures. The methoxy and dimethyl groups on the phenyl ring also offer opportunities for further functionalization or can be used to modulate the physicochemical properties of the resulting compounds.

Precursor to Heterocyclic Systems (e.g., Pyridines, Thiazoles, Pyrazoles, Triazines, Pyridazinones)

The carboxylic acid moiety of this compound is a key functional group that enables its use in cyclocondensation reactions to form a variety of heterocyclic rings, which are core structures in many biologically active compounds. tcichemicals.com

Pyridines: The synthesis of substituted pyridines can be achieved through various condensation reactions. While direct synthesis from this compound is not commonly documented, its structural motif is found in related pyridine derivatives. For example, the preparation of 3,5-dimethyl-4-methoxypyridine derivatives often starts from 3,5-dimethylpyridine, which undergoes a series of reactions including oxidation, nitration, and methoxylation to build the desired substitution pattern. researchgate.netcore.ac.uk The Hantzsch pyridine synthesis, a well-established method, involves the condensation of a β-ketoester, an aldehyde, and ammonia, and represents a versatile route to dihydropyridines, which can be subsequently oxidized to pyridines. nih.gov

Thiazoles: Thiazole (B1198619) rings are commonly synthesized via the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide. Derivatives of this compound can be converted into the necessary precursors for such reactions. For instance, a related compound, 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, has been used to synthesize novel 2-aminothiazole (B372263) derivatives by reacting it with various thiourea (B124793) derivatives in the presence of glacial acetic acid. nih.gov This demonstrates a pathway where the phenylacetic acid moiety is first elaborated into a β-aroylacrylic acid before cyclization. nih.gov

Pyrazoles: Pyrazoles are typically formed by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govscispace.com The this compound molecule can be envisioned as a precursor to the necessary dicarbonyl component. A related synthesis involves the reaction of 3,3-diacetyl-propionic acid-ethyl ester with p-methoxy phenyl-hydrazinehydrochloride to yield a pyrazole-4-acetic acid-ethyl ester derivative, highlighting a relevant synthetic strategy. amanote.com

Triazines: The 1,3,5-triazine (B166579) core is generally synthesized from cyanuric chloride through sequential nucleophilic substitution of its chlorine atoms. hmdb.canih.gov While direct incorporation of the entire this compound molecule is uncommon, its amine derivatives could act as nucleophiles. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) is a common intermediate for creating more complex triazines. nih.govwikipedia.org A general one-pot procedure for creating pyrazolyl s-triazine derivatives involves the reaction of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal, followed by the addition of a hydrazinyl-s-triazine in an ethanol-acetic acid mixture. nih.govcam.ac.uk

Pyridazinones: The synthesis of pyridazinone heterocycles often starts from γ-keto acids, which can be prepared from substituted aromatic compounds. A well-documented example is the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. nih.gov This process begins with the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, forming a γ-keto acid intermediate. Subsequent cyclization of this intermediate with hydrazine hydrate (B1144303) in boiling ethanol (B145695) yields the desired pyridazinone. nih.gov This synthetic route is highly relevant and could be adapted for the 3,5-dimethyl analogue.

The following table summarizes the precursor relationship and general synthetic methods for these heterocyclic systems.

| Heterocyclic System | Typical Precursors from Ar-acetic acid | General Reaction Type |

| Pyridine | β-Ketoesters, Aldehydes | Hantzsch Synthesis nih.gov |

| Thiazole | α-Haloketones, Thioamides | Hantzsch Synthesis nih.gov |

| Pyrazole | 1,3-Dicarbonyl compounds, Hydrazines | Knorr/Paal-Knorr Synthesis scispace.comamanote.com |

| Triazine | N-Substituted amidines, Cyanuric chloride | Nucleophilic Substitution hmdb.canih.gov |

| Pyridazinone | γ-Keto acids, Hydrazines | Cyclocondensation nih.gov |

Incorporation into Macrocyclic and Polycyclic Architectures

The incorporation of the this compound moiety into macrocyclic and polycyclic structures represents a significant step up in synthetic complexity. Macrocycles are of great interest in medicinal chemistry and materials science due to their unique conformational properties and ability to engage with challenging biological targets like protein-protein interfaces.

While specific examples detailing the use of this compound in macrocyclization are not extensively documented in the literature, general synthetic strategies can be applied. The carboxylic acid functionality is a key handle for forming macrolactones (via esterification with a distal hydroxyl group) or macrolactams (via amidation with a distal amine group).

Common strategies for macrocycle synthesis that could employ this building block include:

Yamaguchi Macrolactonization: The seco-acid (the linear precursor) derived from this compound could be cyclized under Yamaguchi conditions, which involve activating the carboxylic acid with 2,4,6-trichlorobenzoyl chloride followed by intramolecular esterification promoted by a base like DMAP.

Ring-Closing Metathesis (RCM): The phenylacetic acid unit could be attached to a linear chain containing two terminal alkenes. Subsequent RCM using catalysts like the Grubbs catalyst would form the macrocyclic ring.

Multicomponent Reactions (MCRs): An Ugi or Passerini multicomponent reaction could be employed in the final ring-closing step to efficiently assemble a complex macrocycle from several simpler precursors, one of which could be derived from the title compound.

Application in the Synthesis of Chiral Auxiliaries and Ligands for Catalysis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. nih.gov After serving its purpose, the auxiliary is removed, having imparted chirality to the molecule of interest. researchgate.netnih.gov

The structure of this compound possesses features that could be exploited in the design of new chiral auxiliaries. Although the molecule itself is achiral, it can be attached to a chiral scaffold. For instance, it could be esterified or amidated with a readily available chiral alcohol or amine (e.g., from the chiral pool, like an amino acid derivative). The resulting molecule could then be used to direct stereoselective reactions. The bulky and electronically defined 3,5-dimethylphenyl group could provide the necessary steric hindrance to effectively shield one face of a reactive intermediate, such as an enolate, leading to high diastereoselectivity in reactions like alkylations or aldol (B89426) condensations. nih.gov

Similarly, the scaffold could be elaborated into a chiral ligand for asymmetric catalysis. For example, by introducing phosphorus or nitrogen-based coordinating groups, it could be transformed into a ligand for transition metals used in catalytic processes. Planar-chiral ligands, such as those derived from 4-(dimethylamino)pyridine (DMAP) complexed to a metal, have proven effective in a range of enantioselective reactions. hmdb.ca The substituted phenyl ring of the title compound could form part of a larger, rigid ligand backbone that creates a well-defined chiral environment around a catalytic metal center.

Structure-Property Relationship Studies within Series of Analogues

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for optimizing the properties of a lead compound by making systematic modifications to its chemical structure. scispace.com Such studies aim to understand how changes in molecular features—such as lipophilicity, electronic character, and steric profile—correlate with physical properties or biological activity.

For a series of analogues derived from this compound, a systematic SPR study would involve modifying specific parts of the molecule and measuring the impact on key physicochemical parameters.

Key modifications could include:

Alteration of the Aryl Substituents:

Varying the methyl groups (e.g., replacing them with ethyl, isopropyl, or chloro groups) to probe steric and electronic effects.

Modifying the methoxy group (e.g., to an ethoxy, isopropoxy, or hydroxyl group) to alter polarity and hydrogen bonding capability.

Modification of the Acetic Acid Side Chain:

Extending the alkyl chain (propanoic, butanoic acid) to change the distance and flexibility between the aromatic ring and the carboxyl group.

Introducing substituents on the α-carbon to create chiral centers and explore stereochemical effects.

Converting the carboxylic acid to other functional groups like esters, amides, or tetrazoles to modulate acidity and cell permeability.

A hypothetical SPR study for a series of amide analogues is outlined in the table below. Researchers would synthesize these compounds and measure properties like water solubility (LogS), lipophilicity (LogP), and perhaps a measure of cell permeability, to build a predictive model for designing compounds with optimal drug-like properties.

| Compound ID | R1 (Aryl Group) | R2 (Amide) | cLogP (Calculated) | Measured Solubility (µg/mL) |

| Ref-Cmpd | 4-MeO-3,5-Me₂ | -NH₂ | 2.1 | Data to be determined |

| ANA-01 | 4-EtO-3,5-Me₂ | -NH₂ | 2.6 | Data to be determined |

| ANA-02 | 4-OH-3,5-Me₂ | -NH₂ | 1.5 | Data to be determined |

| ANA-03 | 4-MeO-3,5-Cl₂ | -NH₂ | 3.0 | Data to be determined |

| ANA-04 | 4-MeO-3,5-Me₂ | -NH(CH₃) | 2.5 | Data to be determined |

| ANA-05 | 4-MeO-3,5-Me₂ | -N(CH₃)₂ | 2.8 | Data to be determined |

By analyzing the data from such a matrix of compounds, researchers could deduce, for example, how increasing the size of the 4-alkoxy group affects lipophilicity or how the substitution pattern on the amide nitrogen influences solubility. These insights are critical for the rational design of new molecules with tailored properties for specific applications.

Emerging Methodologies and Future Directions in 4 Methoxy 3,5 Dimethylphenyl Acetic Acid Research

Novel Synthetic Strategies and Green Chemistry Approaches

The synthesis of (4-Methoxy-3,5-dimethylphenyl)acetic acid and its analogues is increasingly benefiting from modern synthetic methodologies that prioritize efficiency, sustainability, and atom economy. One-pot multicomponent reactions (MCRs) are emerging as a powerful tool for the construction of complex molecular architectures from simple, readily available starting materials. mdpi.commdpi.commdpi.com These reactions, by design, reduce the number of synthetic steps, minimize waste generation, and often avoid the need for chromatographic purification, aligning with the principles of green chemistry. rsc.orgchemijournal.com

For instance, novel synthetic routes to structurally related acetic acid derivatives have been developed using multicomponent condensations. These methods often employ readily available starting materials and proceed in a telescoped fashion, where sequential reactions occur in a single pot. mdpi.commdpi.comresearchgate.net The advantages of such protocols include operational simplicity and a reduction in the environmental footprint of the synthesis. mdpi.commdpi.com The application of such strategies to the synthesis of this compound could offer significant improvements over classical methods.

Furthermore, the principles of green chemistry are being more broadly applied to chemical synthesis. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. chemijournal.comsemanticscholar.org For example, the use of microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various organic transformations, offering a greener alternative to conventional heating methods. chemijournal.com The development of synthetic routes for this compound that incorporate these green chemistry principles is a key area for future research.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions (MCRs) | Multiple starting materials react in a single pot to form a complex product. | Increased efficiency, reduced waste, atom economy, simplified work-up. mdpi.commdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction times, higher yields, cleaner reactions. chemijournal.com |

| Use of Green Catalysts | Employing non-toxic and recyclable catalysts. | Reduced environmental impact, potential for improved selectivity. chemijournal.com |

| Solvent-Free Reactions | Conducting reactions without a solvent. | Reduced waste, lower cost, simplified purification. chemijournal.com |

Advanced Computational Techniques in Molecular Design

Computational chemistry is playing an increasingly vital role in the design and discovery of new molecules with desired properties. For this compound and its derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into their potential biological activities and guide the synthesis of more potent and selective compounds. liverpool.ac.ukchalcogen.roasianpubs.org

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. liverpool.ac.ukchalcogen.ro By analyzing the physicochemical properties of molecules, such as their steric, electronic, and hydrophobic characteristics, QSAR can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. asianpubs.orgnih.govfrontiersin.org For example, 3D-QSAR studies on other acetic acid derivatives have successfully identified key structural features responsible for their biological activity. chalcogen.roasianpubs.orgresearchgate.net